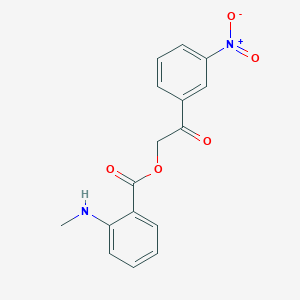
2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol, also known as DPTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol has also been investigated for its anti-tumor activity, where it has shown promising results in inhibiting the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol has been shown to inhibit cell growth and induce apoptosis. In non-cancerous cells, 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol in lab experiments is its high yield synthesis method, which makes it easy to obtain in large quantities. 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol in lab experiments is its limited solubility in common solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol. One potential avenue of research is to investigate its potential as a therapeutic agent for cancer treatment. Another area of research is to explore its potential applications in organic electronics, such as in the development of more efficient OLEDs. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol and its effects on various cell types.
Synthesemethoden
The synthesis of 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol involves the reaction of 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde with isopropanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol as a white solid with a high yield.
Eigenschaften
IUPAC Name |
2-(2,5-diphenyl-1,2,4-triazol-3-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-17(2,21)16-18-15(13-9-5-3-6-10-13)19-20(16)14-11-7-4-8-12-14/h3-12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLAKXLXCRKFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)

![6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5726614.png)

![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)

![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)